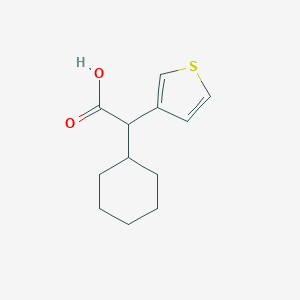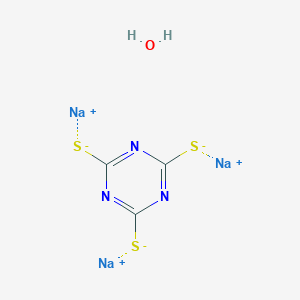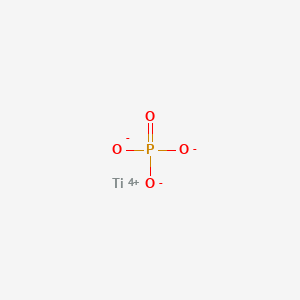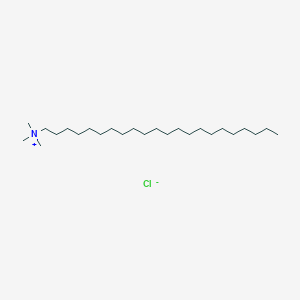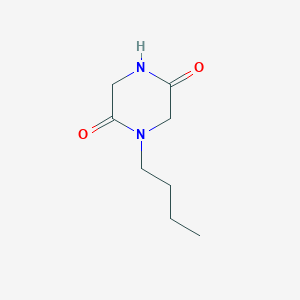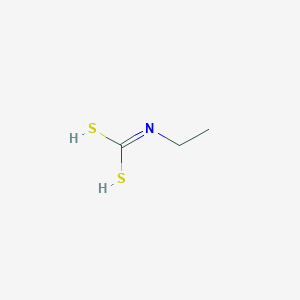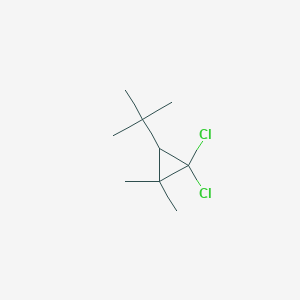
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a cyclopropane derivative that has been widely used in scientific research due to its unique properties. This compound is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool for studying the mechanisms of various biological processes. In
科学研究应用
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane has been used in a variety of scientific research applications. One of the most significant applications is in the study of enzyme-catalyzed reactions. This compound can be used to probe the active site of enzymes and to study the mechanisms of enzyme-catalyzed reactions. It has also been used in the synthesis of complex organic molecules and in the study of the reactivity of organic compounds.
作用机制
The mechanism of action of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is not well understood. However, it is believed to act as a reactive electrophile, reacting with nucleophiles such as amino acids and nucleotides. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes.
生化和生理效应
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane is a highly reactive compound that can cause damage to biological molecules such as proteins, DNA, and RNA. As a result, it is not suitable for use in vivo. However, it has been used in vitro to study the effects of reactive electrophiles on biological molecules.
实验室实验的优点和局限性
One of the main advantages of using 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane in lab experiments is its high reactivity. This reactivity makes it a valuable tool for studying the mechanisms of various biological processes. However, its high reactivity also makes it difficult to work with, and it requires careful handling and purification to ensure its purity.
未来方向
For the use of this compound include the development of new synthetic methods, the development of new drugs and therapies, and further research into its mechanism of action.
合成方法
The synthesis of 3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane involves the reaction of tert-butyl chloride and dichloromethane in the presence of a strong base such as sodium hydride. The reaction yields a mixture of products, which can be separated and purified using various chromatography techniques. The purity of the final product is critical for its use in scientific research.
属性
CAS 编号 |
17171-92-5 |
|---|---|
产品名称 |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
分子式 |
C9H16Cl2 |
分子量 |
195.13 g/mol |
IUPAC 名称 |
3-tert-butyl-1,1-dichloro-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C9H16Cl2/c1-7(2,3)6-8(4,5)9(6,10)11/h6H,1-5H3 |
InChI 键 |
LFKAUQAAELSUAM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
规范 SMILES |
CC1(C(C1(Cl)Cl)C(C)(C)C)C |
同义词 |
3-tert-Butyl-1,1-dichloro-2,2-dimethylcyclopropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
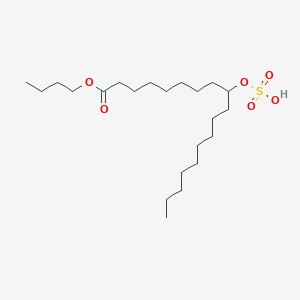
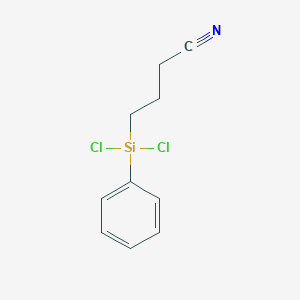
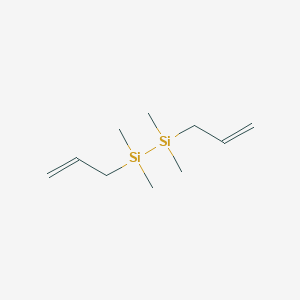
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
